molecular formula C18H25N3O4S B6557569 1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione CAS No. 1040675-07-7

1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione

Cat. No.: B6557569
CAS No.: 1040675-07-7
M. Wt: 379.5 g/mol
InChI Key: DPNUCDYVDPUGHP-UHFFFAOYSA-N
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Description

1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a complex organic compound that features a piperazine and piperidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and piperidine rings in its structure suggests it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques such as parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of the compound in significant quantities, which is essential for its application in pharmaceutical research and development .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is unique due to its specific combination of piperazine and piperidine moieties, which may confer distinct biological activities and therapeutic potential. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-15-4-2-5-16(14-15)19-8-10-20(11-9-19)26(24,25)13-12-21-17(22)6-3-7-18(21)23/h2,4-5,14H,3,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNUCDYVDPUGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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